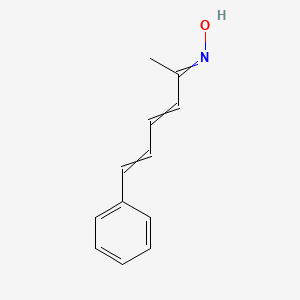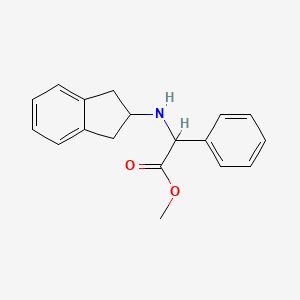
N-(6-chloropyridin-3-yl)-2-cyanoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chloropyridin-3-yl)-2-cyanoacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chlorine atom at the 6-position and a cyanoacetamide group at the 2-position, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloropyridin-3-yl)-2-cyanoacetamide typically involves the reaction of 6-chloropyridine-3-carbaldehyde with cyanoacetamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-chloropyridin-3-yl)-2-cyanoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The cyanoacetamide group can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Condensation: Aldehydes or ketones in the presence of a base or acid catalyst.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-(6-aminopyridin-3-yl)-2-cyanoacetamide, while condensation with an aldehyde can produce a pyridine-based heterocycle.
Wissenschaftliche Forschungsanwendungen
N-(6-chloropyridin-3-yl)-2-cyanoacetamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of N-(6-chloropyridin-3-yl)-2-cyanoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoacetamide group can form hydrogen bonds or covalent interactions with active sites, while the pyridine ring can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-aminopyridin-3-yl)-2-cyanoacetamide
- N-(6-morpholinopyridin-3-yl)-2-cyanoacetamide
- N-(6-phenylpyridin-3-yl)-2-cyanoacetamide
Uniqueness
N-(6-chloropyridin-3-yl)-2-cyanoacetamide is unique due to the presence of the chlorine atom, which can be further functionalized through substitution reactions.
Eigenschaften
Molekularformel |
C8H6ClN3O |
|---|---|
Molekulargewicht |
195.60 g/mol |
IUPAC-Name |
N-(6-chloropyridin-3-yl)-2-cyanoacetamide |
InChI |
InChI=1S/C8H6ClN3O/c9-7-2-1-6(5-11-7)12-8(13)3-4-10/h1-2,5H,3H2,(H,12,13) |
InChI-Schlüssel |
FEHKDCGRYZUQHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1NC(=O)CC#N)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
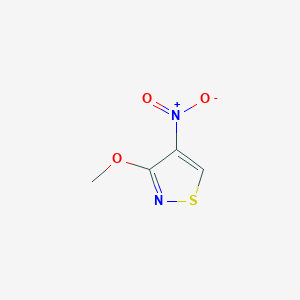
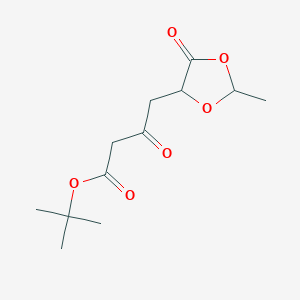
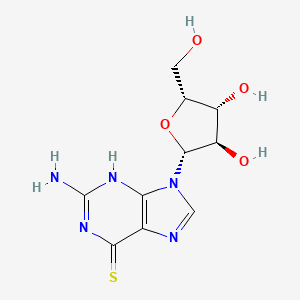

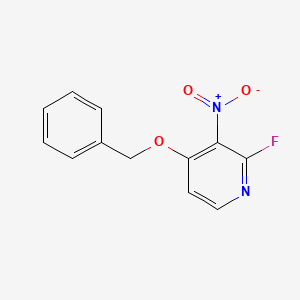
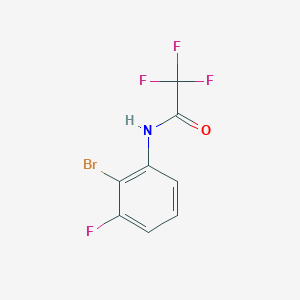
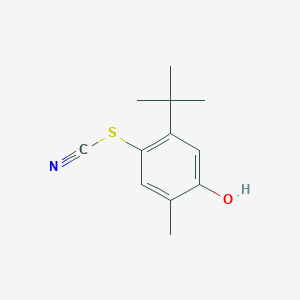
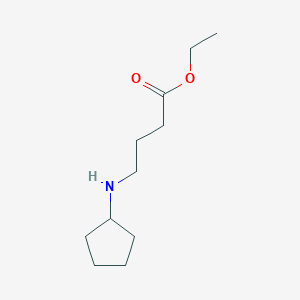
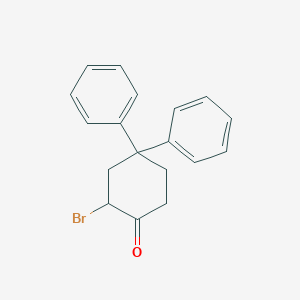

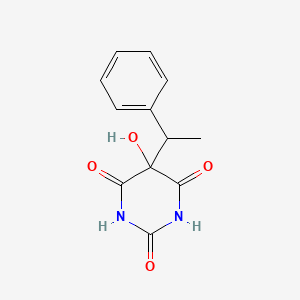
![Trimethylsilyl[(trimethylsilyl)oxy]acetate](/img/structure/B8307132.png)
